molecular formula C20H44ClP B3144918 Tributyl(octyl)phosphonium chloride CAS No. 56315-19-6

Tributyl(octyl)phosphonium chloride

Cat. No.: B3144918
CAS No.: 56315-19-6
M. Wt: 351 g/mol
InChI Key: JDAJRHLAMCYXAN-UHFFFAOYSA-M
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Description

Significance of Ionic Liquids in Modern Chemical Science

Ionic liquids (ILs) are salts that exist in a liquid state at temperatures below 100 °C. researchgate.net They are typically composed of a large, asymmetric organic cation and an organic or inorganic anion. frontiersin.orgwisc.edu This unique composition disrupts the formation of a stable crystal lattice, resulting in low melting points. frontiersin.org Unlike traditional molecular solvents, ILs possess a distinct set of properties that make them highly attractive for a multitude of scientific applications. researchgate.netfrontiersin.org These properties include negligible vapor pressure, high thermal and chemical stability, non-flammability, high ionic conductivity, and a wide electrochemical window. researchgate.netyoutube.com

The "designer" nature of ionic liquids is one of their most compelling features; the ability to pair different cations and anions allows for the fine-tuning of their physicochemical properties for specific tasks. frontiersin.org This has led to their widespread investigation and application in diverse fields such as organic synthesis, catalysis, electrochemistry, and material science. frontiersin.orgnih.gov In the realm of "green chemistry," their low volatility is particularly significant as it can reduce the emission of volatile organic compounds (VOCs) into the atmosphere. youtube.com Consequently, ionic liquids are explored as recyclable solvents and catalysts, contributing to more sustainable chemical processes. frontiersin.orgyoutube.com Their utility extends to separations, extractions of metal ions and bioactive compounds, biomass processing, and energy storage applications like batteries and supercapacitors. frontiersin.orgnih.gov

Unique Attributes of Phosphonium-Based Ionic Liquids in Academic Inquiry

Among the various classes of ionic liquids, phosphonium-based ionic liquids (PILs) have garnered considerable attention due to their distinct advantages. researchgate.net PILs generally exhibit superior thermal and chemical stability compared to their nitrogen-based counterparts, such as those with imidazolium (B1220033) or pyridinium (B92312) cations. researchgate.netnih.gov The phosphorus-centered cation makes them less susceptible to degradation, particularly in strongly basic media, as they lack the acidic protons found on some nitrogen-based heterocyclic rings. researchgate.net

These characteristics make PILs particularly robust for applications in chemical synthesis and catalysis, where they can function under a wider range of reaction conditions. researchgate.netresearchgate.net Their enhanced stability, coupled with high ionic conductivity and a broad electrochemical window, also makes them promising electrolytes for electrochemical devices, including batteries and supercapacitors. researchgate.netnih.gov Furthermore, research has shown that long-chain tetraalkylphosphonium salts possess significant antimicrobial and antitumor activities, often demonstrating higher efficacy and lower cytotoxicity than analogous nitrogen-containing compounds. nih.gov This has opened avenues for their investigation in biomedical and biotechnical applications. nih.govnih.gov

Research Trajectory and Significance of Tributyl(octyl)phosphonium Chloride in Contemporary Chemistry

This compound, often referred to by the commercial name CYPHOS® IL 253, is a specific tetraalkylphosphonium salt that has emerged as a compound of interest in various chemical disciplines. strem.com Its structure, featuring a central phosphorus atom bonded to three butyl groups and one octyl group, gives it a balance of properties that are advantageous for several applications.

A primary area of its application is in organic synthesis, where it serves as an effective phase-transfer catalyst (PTC). As a PTC, it facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one reactant across the phase boundary. It achieves this by forming a lipophilic ion pair with an anion, which can then move into the organic phase to react. This catalytic action is crucial for enhancing reaction rates and yields in various reactions, including nucleophilic substitutions.

Beyond catalysis, its utility is being explored in material science and has been noted for its antimicrobial properties. The specific combination of butyl and octyl chains on the phosphonium (B103445) cation influences its solubility, thermal stability, and interaction with other chemical species, making it a versatile tool for both academic research and potential industrial processes.

Properties

IUPAC Name

tributyl(octyl)phosphanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44P.ClH/c1-5-9-13-14-15-16-20-21(17-10-6-2,18-11-7-3)19-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAJRHLAMCYXAN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[P+](CCCC)(CCCC)CCCC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44ClP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701342812
Record name Tributyloctylphosphonium chloride
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Molecular Weight

351.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56315-19-6
Record name Tributyloctylphosphonium chloride
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Record name Tributyloctylphosphonium chloride
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Record name tributyl(octyl)phosphonium chloride
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Synthesis and Derivatization Strategies for Tributyl Octyl Phosphonium Chloride

Established Synthetic Pathways for Tributyl(octyl)phosphonium Chloride

The creation of this compound is primarily achieved through well-established chemical reactions, which can be broadly categorized into quaternization reactions and direct ionic liquid formation routes. Recent advancements have also led to the development of more sustainable solvent-free methods.

Quaternization Reactions of Tributylphosphine (B147548) with Octyl Halides

The most conventional and widely employed method for synthesizing this compound is the quaternization of tributylphosphine with an appropriate octyl halide. This nucleophilic substitution reaction involves the lone pair of electrons on the phosphorus atom of tributylphosphine attacking the electrophilic carbon atom of the octyl halide, leading to the formation of the phosphonium (B103445) salt.

The general reaction is as follows:

P(C₄H₉)₃ + C₈H₁₇Cl → [P(C₄H₉)₃(C₈H₁₇)]⁺Cl⁻

This reaction is typically carried out by heating the reactants, often in a non-polar solvent like toluene (B28343) or benzene. youtube.com The resulting phosphonium salt, being a salt, often precipitates out of the solution upon cooling, allowing for easy isolation by filtration. youtube.com The reactivity of the octyl halide plays a crucial role, with the order of reactivity being iodide > bromide > chloride. While 1-chlorooctane (B87089) is the direct precursor, other octyl halides like 1-bromooctane (B94149) can also be used, followed by an anion exchange step to yield the chloride salt. google.com

Direct Ionic Liquid Formation Routes

While quaternization is a direct route to the phosphonium halide, other direct methods aim to produce phosphonium salts with different anions without the need for a subsequent anion exchange step. For instance, reacting a tertiary phosphine (B1218219) with a sulfonate ester can directly yield a phosphonium sulfonate. google.com Although not directly producing the chloride salt, these methods are relevant as they expand the toolkit for synthesizing phosphonium ionic liquids in general. These direct routes are often driven by the desire to avoid halide impurities, which can be detrimental in certain applications, such as catalysis. google.comresearchgate.net

Advancements in Solvent-Free Synthesis Methodologies for Phosphonium Salts

In a push towards greener and more sustainable chemical processes, significant efforts have been made to develop solvent-free synthesis methods for phosphonium salts. These reactions are often conducted by heating the neat reactants. This approach not only eliminates the environmental and economic costs associated with solvent use but can also lead to higher yields and simpler product isolation. The quaternization of tertiary phosphines with haloalkanes can often be performed without a solvent, especially for reactants that are liquid at or near the reaction temperature. researchgate.net This methodology is particularly attractive for industrial-scale production. rsc.org

Targeted Derivatization of Tributyl(octyl)phosphonium Cation Architectures

The properties of this compound can be finely tuned for specific applications through derivatization. This involves modifying either the anion or the cation structure.

Anion Exchange Reactions and Their Influence on Phosphonium Salt Characteristics

One of the most powerful strategies for modifying the properties of this compound is through anion exchange. The chloride anion can be replaced by a wide variety of other anions, leading to significant changes in the physical and chemical properties of the resulting phosphonium salt, such as its melting point, viscosity, solubility, and thermal stability. google.comarpnjournals.org

A common method for anion exchange involves reacting the phosphonium chloride with a salt containing the desired anion, often in a solvent where the resulting inorganic chloride salt (e.g., sodium chloride) is insoluble and precipitates out. google.com For example, reacting this compound with sodium tetrafluoroborate (B81430) would yield tributyl(octyl)phosphonium tetrafluoroborate.

The choice of anion is critical for tailoring the ionic liquid for a specific purpose. For instance, hydrophobic anions like hexafluorophosphate (B91526) or bis(trifluoromethylsulfonyl)imide can render the phosphonium salt immiscible with water, which is advantageous in applications such as liquid-liquid extraction. arpnjournals.org

Functionalization of Alkyl Chains for Tailored Research Applications

Beyond anion exchange, the tributyl(octyl)phosphonium cation itself can be modified by introducing functional groups onto its alkyl chains. This "task-specific" approach allows for the design of ionic liquids with unique properties and reactivities. tandfonline.comtandfonline.com For example, introducing ether linkages into the alkyl chains has been shown to decrease the viscosity of phosphonium ionic liquids, which is a significant advantage for electrolyte applications. nih.gov

Other functional groups that can be incorporated include hydroxyl, ester, or vinyl groups. rsc.orgresearchgate.net These functionalities can impart specific chemical reactivity, enhance biodegradability, or provide sites for polymerization. researchgate.netacs.org The synthesis of these functionalized phosphonium salts typically involves starting with a functionalized phosphine or a functionalized alkyl halide.

Advanced Catalytic Applications of Tributyl Octyl Phosphonium Chloride

Tributyl(octyl)phosphonium Chloride as a Phase Transfer Catalyst in Heterogeneous Systems

Phase transfer catalysis (PTC) is a powerful technique that enhances reaction rates between reactants located in different phases, typically an aqueous or solid phase and an organic phase. mdpi.com this compound excels in this role due to its amphiphilic nature. The lipophilic alkyl chains promote its dissolution in the organic phase, while the cationic phosphonium (B103445) head can pair with anions from the aqueous or solid phase. youtube.comslideshare.net This dual solubility allows it to act as a shuttle, transporting anionic reagents from an inorganic phase into an organic phase where the reaction with an organic substrate occurs. youtube.comslideshare.net The advantages of using this compound as a phase transfer catalyst include milder reaction conditions, increased reaction rates, higher yields, and the use of inexpensive inorganic reagents. mdpi.com

Mechanistic Investigations of Anion Transfer Phenomena

The catalytic action of this compound in phase transfer systems operates primarily through an "extractive mechanism". jetir.org In a typical liquid-liquid or solid-liquid system, the phosphonium cation, denoted as Q⁺, forms an ion pair with an anion (Y⁻) from the inorganic phase (e.g., an aqueous solution of a sodium salt, NaY).

The key steps are:

Anion Exchange: At the interface of the two phases, the tributyl(octyl)phosphonium cation ([(C₄H₉)₃P(C₈H₁₇)]⁺) exchanges its chloride anion for a reactant anion (Y⁻) from the inorganic phase. acs.org

Phase Transfer: The newly formed ion pair, [Q⁺Y⁻], is sufficiently lipophilic to be extracted from the interface into the bulk organic phase. alfachemic.com

Reaction in Organic Phase: Within the organic phase, the anion Y⁻ is "naked" or poorly solvated, rendering it highly reactive. It then reacts with the organic substrate (RX) to form the desired product (RY) and a new anion (X⁻). alfachemic.com

Catalyst Regeneration: The phosphonium cation, now paired with the product anion X⁻ ([Q⁺X⁻]), migrates back to the interface to be transferred to the aqueous phase, or it can exchange X⁻ for another Y⁻ anion at the interface, thus completing the catalytic cycle. alfachemic.com

The efficiency of this transfer is influenced by the lipophilicity of the cation and the hydration energy of the anion. Anions with low hydration energy, such as I⁻ or MnO₄⁻, are transferred more readily than those with high hydration energy, like F⁻ or OH⁻. alfachemic.com The structure of this compound, with its combination of butyl and a longer octyl chain, provides a balanced lipophilicity that makes it an effective catalyst for transferring a wide range of anions.

Applications in Multi-Phase Organic Synthesis

The ability of this compound to transfer and activate anions has been exploited in a variety of multi-phase organic syntheses.

The synthesis of cyclopropanes, particularly dichlorocyclopropanes, from alkenes is a classic application of phase transfer catalysis. The reaction typically involves the generation of dichlorocarbene (B158193) (:CCl₂) from chloroform (B151607) and a strong base, such as 50% aqueous sodium hydroxide (B78521). In the absence of a phase transfer catalyst, the reaction is inefficient as the base and the chloroform/alkene are in separate phases.

This compound facilitates this reaction by transferring hydroxide ions (OH⁻) into the organic phase. The hydroxide ion then deprotonates chloroform to generate the trichloromethyl anion (CCl₃⁻), which subsequently eliminates a chloride ion to form dichlorocarbene. The highly reactive carbene then adds to the double bond of the alkene to yield the corresponding dichlorocyclopropane derivative. This method avoids the need for anhydrous conditions or expensive and hazardous reagents like potassium tert-butoxide.

Substrate (Alkene)ProductCatalyst SystemPhase ConditionsReference
Styrene1,1-dichloro-2-phenylcyclopropaneThis compound / CHCl₃, NaOHLiquid-Liquid nih.gov
Cyclohexene7,7-dichlorobicyclo[4.1.0]heptaneThis compound / CHCl₃, NaOHLiquid-Liquid nih.gov
1-Octene1,1-dichloro-2-hexylcyclopropaneThis compound / CHCl₃, NaOHLiquid-Liquid nih.gov

The oxidation of olefins to 1,2-diols (glycols) using potassium permanganate (B83412) (KMnO₄) is a fundamental transformation in organic synthesis. However, the reaction is often hampered by the low solubility of KMnO₄ in the organic solvents where olefins are typically dissolved. Phase transfer catalysts like this compound overcome this issue by transferring the permanganate anion (MnO₄⁻) into the organic phase. acs.org

In a biphasic system of an aqueous KMnO₄ solution and an organic solution of the olefin (e.g., in dichloromethane), the phosphonium catalyst forms an ion pair, [Q⁺MnO₄⁻], which is soluble in the organic medium. acs.org This "purple benzene" (or other organic solvent) reagent then reacts with the olefin in a homogeneous environment, leading to a much faster and more efficient oxidation under mild conditions. This method often prevents over-oxidation, which can be a problem in purely aqueous systems. acs.org

Substrate (Olefin)Product (Diol)Catalyst SystemPhase ConditionsReference
Cyclohexenecis-Cyclohexane-1,2-diolThis compound / KMnO₄Water / Dichloromethane acs.org
cis-Cyclooctenecis-Cyclooctane-1,2-diolThis compound / KMnO₄Water / Dichloromethane acs.org
(E)-Cinnamic acid methyl esterMethyl 2,3-dihydroxy-3-phenylpropanoateThis compound / KMnO₄Water / Dichloromethane acs.org

Phase transfer catalysis provides a convenient method for the deuterium (B1214612) exchange of α-hydrogens in ketones using deuterium oxide (D₂O) as the deuterium source. This process is catalyzed by the transfer of deuteroxide ions (OD⁻) from the aqueous D₂O phase into the organic phase containing the ketone.

This compound facilitates the transport of OD⁻ ions into the organic medium. The deuteroxide ion is a strong base that abstracts an α-proton from the ketone, forming an enolate intermediate. This enolate then rapidly quenches by abstracting a deuterium from a D₂O molecule, resulting in the incorporation of deuterium at the α-position. The process can be repeated to achieve poly-deuteration if multiple α-hydrogens are present. This method is significantly simpler and safer than alternatives that require strong bases like sodium methoxide (B1231860) in deuterated methanol. The ability of phosphonium salts to catalyze this exchange has been noted in the literature. nih.gov

Substrate (Ketone)ProductCatalyst SystemPhase ConditionsReference
AcetophenoneAcetophenone-d₃This compound / D₂O, NaODLiquid-Liquid nih.gov
CyclohexanoneCyclohexanone-d₄This compound / D₂O, NaODLiquid-Liquid nih.gov
2-Butanone2-Butanone-d₅This compound / D₂O, NaODLiquid-Liquid nih.gov

Nucleophilic substitution reactions are among the most common applications of phase transfer catalysis. The Gabriel synthesis, a classic method for preparing primary amines, is an excellent example. This reaction involves the N-alkylation of potassium phthalimide (B116566) with an alkyl halide. Since potassium phthalimide is a salt, it is often insoluble in the organic solvents where alkyl halides are dissolved.

This compound can be used to catalyze this solid-liquid phase transfer reaction. The phosphonium cation pairs with the phthalimide anion, transferring it from the solid phase into the organic phase. In the organic solvent, the "naked" phthalimide anion becomes a much more potent nucleophile and readily reacts with the primary alkyl halide in an Sₙ2 reaction to form an N-alkylphthalimide. The subsequent cleavage of the N-alkylphthalimide, typically with hydrazine, yields the desired primary amine. This PTC approach allows the reaction to proceed at lower temperatures and with higher yields.

Alkyl HalidePhthalimide SaltProduct (after hydrolysis)CatalystPhase ConditionsReference
1-Bromooctane (B94149)Potassium PhthalimideOctylamineThis compoundSolid-Liquid (Toluene)
Benzyl ChloridePotassium PhthalimideBenzylamineThis compoundSolid-Liquid (Toluene)
1-Bromo-3-phenylpropanePotassium Phthalimide3-PhenylpropylamineThis compoundSolid-Liquid (Toluene)

Role of this compound in Homogeneous Catalysis

As a phase-transfer catalyst, this compound operates by pairing its phosphonium cation with an anion (like a reactant or a nucleophile) from a solid or aqueous phase. This creates a lipophilic, or organic-soluble, ion pair. This new complex can then move into the organic phase, where it can react with an organic substrate. alfachemic.com This mechanism overcomes the insolubility of reactants, leading to significantly faster reaction rates, milder reaction conditions, and often higher yields compared to uncatalyzed heterogeneous reactions. vestachem.com The thermal stability of phosphonium salts allows for reactions to be conducted at elevated temperatures, which can further enhance reaction rates and yields.

Carbon Dioxide Fixation and Conversion Studies

The chemical fixation of carbon dioxide (CO₂) into valuable chemicals is a cornerstone of green chemistry. The cycloaddition of CO₂ to epoxides to form cyclic carbonates is a 100% atom-economical reaction of significant industrial interest. Quaternary phosphonium salts, including this compound, are recognized as highly effective catalysts for this transformation.

The catalytic cycle is generally understood to involve a dual-activation mechanism. The halide anion (chloride, in this case) acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring and causing it to open. This step forms a halo-alkoxide intermediate. The phosphonium cation is believed to stabilize this intermediate and act as a phase-transfer agent. Subsequently, the alkoxide attacks a molecule of CO₂, and an intramolecular cyclization releases the cyclic carbonate product, regenerating the catalyst. The presence of a hydrogen bond donor (HBD) can significantly accelerate the reaction by activating the epoxide, making it more susceptible to nucleophilic attack.

Functionalized phosphonium salts, such as those with hydroxyl or carboxyl groups, often show enhanced activity due to the intramolecular HBD functionality. alibaba.comijpcbs.com However, simple, non-functionalized tetraalkylphosphonium halides like this compound are robust and effective catalysts in their own right, often used in solvent-free conditions. alibaba.com The nucleophilicity of the anion is a critical factor, with reactivity typically following the order I⁻ > Br⁻ > Cl⁻.

Epoxide SubstrateCatalyst SystemTemperature (°C)Pressure (MPa)Yield (%)Reference
Propylene Oxide[Ph₃PC₂H₄COOH]Br1302.597.3 alibaba.com
Styrene OxideHydroxy-functionalized phosphonium iodideRoom Temp.-up to 99 googleapis.com
1,2-Butylene OxidePhosphonium salt with alcohol moiety901.0up to 99 nih.gov

The table shows results for various functionalized phosphonium salts, illustrating the general effectiveness of this catalyst class for cyclic carbonate synthesis.

Chiral Phase-Transfer Catalysis Research

Asymmetric phase-transfer catalysis (PTC) is a powerful strategy for synthesizing enantiomerically enriched molecules. rsc.orgnih.gov This technique uses a chiral catalyst to shuttle a reactant between two immiscible phases (e.g., aqueous and organic), creating a chiral environment where the reaction occurs with high stereoselectivity. Quaternary phosphonium salts have been developed as highly effective chiral phase-transfer catalysts for reactions like asymmetric Michael additions and intramolecular Sₙ2 alkylations. nih.govthieme-connect.com

A critical and absolute requirement for such a catalyst is that it must be chiral itself. The stereochemical outcome of the reaction is directed by the non-covalent interactions between the catalyst's chiral scaffold and the substrate within a tightly organized ion pair.

This compound is an achiral molecule. Its structure lacks any stereogenic centers and is superimposable on its mirror image. Consequently, it cannot be used as a chiral phase-transfer catalyst to induce enantioselectivity in Michael additions or Sₙ2 reactions. While it can function as a standard, non-chiral phase-transfer catalyst to accelerate reactions, it cannot differentiate between the enantiotopic faces of a prochiral substrate or the enantiomers of a racemic mixture. The development of asymmetric phosphonium PTCs involves incorporating chiral motifs, such as binaphthyl units, into the cation's structure to create a well-defined chiral pocket. thieme-connect.com

Metal Nanoparticle Catalysis in this compound Media

This compound, a member of the tetraalkylphosphonium ionic liquid family, has emerged as a highly effective medium for the synthesis and application of metal nanoparticle catalysts. core.ac.uk Unlike their more commonly studied imidazolium (B1220033) counterparts, phosphonium ionic liquids (PILs) like this compound offer distinct advantages, including enhanced thermal stability and greater resistance to decomposition under basic conditions. mdpi.com These properties, combined with their structural similarity to traditional surfactant molecules, make them excellent candidates for stabilizing metal nanoparticles and facilitating a range of catalytic transformations. core.ac.uk In the context of nanocatalysis, these ionic liquids often serve a dual role as both the solvent and the nanoparticle stabilizer, creating a unique reaction environment that can influence catalytic activity and selectivity. mdpi.com

In-situ Formation and Stabilization of Metal Nanoparticles

The use of this compound provides a robust platform for the in-situ formation and stabilization of metal nanoparticles. This process typically involves the reduction of a metal salt precursor directly within the ionic liquid, which acts as the nanoparticle growth medium and stabilizing agent. mdpi.comnih.gov For instance, palladium or gold nanoparticles can be synthesized by reducing their respective salt precursors with an agent like lithium borohydride (B1222165) in a tetraalkylphosphonium halide ionic liquid without the need for any external stabilizers or organic solvents. nih.gov

The stabilization mechanism afforded by this compound is best described as electrosteric. mdpi.com This dual-mode stabilization arises from the unique structure of the ionic liquid:

Electrostatic Stabilization : The chloride anion plays a critical role by strongly absorbing onto the coordinatively unsaturated surface of the metal nanoparticles. nih.gov This creates a charged layer around the nanoparticles, leading to electrostatic repulsion that prevents them from aggregating. The stability of nanoparticles is significantly higher in halide-containing phosphonium ionic liquids compared to those with non-coordinating anions like hexafluorophosphate (B91526) or tosylate. nih.gov

Steric Stabilization : The bulky tributyl(octyl)phosphonium cation, with its long alkyl chains, provides a steric barrier. mdpi.comnih.gov These alkyl groups extend from the nanoparticle surface into the bulk ionic liquid, physically hindering the close approach of other nanoparticles and thus preventing agglomeration. mdpi.com

This combined electrosteric stabilization results in the formation of highly stable colloidal suspensions of metal nanoparticles that can remain well-dispersed for extended periods, which is crucial for maintaining high catalytic activity over time. nih.gov

Catalytic Pathways and Mechanisms (e.g., Hydroformylation with Rh Nanoparticles, Coupling Reactions with Ni Nanoparticles)

The unique environment provided by this compound influences the pathways and mechanisms of catalytic reactions involving metal nanoparticles. The ionic liquid can affect catalyst-substrate interactions, product separation, and the nature of the active catalytic species itself.

Coupling Reactions with Ni Nanoparticles

In the realm of carbon-nitrogen bond formation, nickel nanoparticles synthesized in-situ within phosphonium ionic liquids have proven to be effective catalysts. A notable example is the coupling reaction between 4-chlorobenzonitrile (B146240) and morpholine, catalyzed by nickel nanoparticles formed from the reduction of nickel(II) bromide in tetra(octyl)phosphonium bromide, an analogue of this compound. core.ac.uk

A key question in such systems is whether the nanoparticles themselves are the active catalysts (heterogeneous catalysis) or if they serve as a reservoir for catalytically active soluble metal complexes (homogeneous catalysis). Research suggests the mechanism operates on the "border between homogeneous and heterogeneous catalysis". core.ac.uk In this proposed pathway, the nickel nanoparticles act as a source of zerovalent nickel species that can leach into the solution to form a homogeneous active catalyst. The phosphonium ionic liquid is crucial for stabilizing these zerovalent species, preventing their aggregation and deposition, which would otherwise lead to a loss of catalytic activity. core.ac.uk

Table 1: Catalytic Performance of In-situ Generated Ni Nanoparticles in a Phosphonium Ionic Liquid for the Coupling of 4-Chlorobenzonitrile and Morpholine. core.ac.uk
Catalyst PrecursorIonic Liquid MediumSubstrate 1Substrate 2Key ObservationProposed Mechanism
NiBr₂Tetra(octyl)phosphonium bromide4-ChlorobenzonitrileMorpholineCatalytic activity is high; changing to a less-coordinating imidazolium IL drastically reduces efficiency.Ni nanoparticles act as a reservoir, releasing active homogeneous Ni species. The PIL stabilizes the zerovalent Ni, preventing deactivation.

Hydroformylation with Rh Nanoparticles

Hydroformylation, the conversion of alkenes to aldehydes, is another important industrial process where nanoparticle catalysis in ionic liquids shows significant promise. While studies specifically using this compound are limited, research on closely related functionalized phosphonium ionic liquids provides insight into the catalytic mechanism. core.ac.uk When a rhodium precursor such as [Rh(acac)(CO)₂] is used in these PILs for hydroformylation, the in-situ formation of rhodium nanoparticles is confirmed. core.ac.uk

However, the precise role of these Rh nanoparticles remains a subject of investigation. core.ac.uk Two primary catalytic pathways are considered:

Nanoparticles as the Active Catalyst : The reaction occurs directly on the surface of the rhodium nanoparticles. The size and shape of the nanoparticles can strongly influence the reaction's activity and selectivity (the ratio of linear to branched aldehydes). researchgate.net

Nanoparticles as a Catalyst Reservoir : Similar to the nickel-catalyzed coupling, the Rh nanoparticles may slowly release soluble, molecular rhodium-carbonyl species into the ionic liquid. researchgate.net These homogeneous species are known to be highly active hydroformylation catalysts.

Experiments with pre-formed Rh nanoparticles in functionalized phosphonium ILs have shown they can catalyze hydroformylation, though with different yields and selectivities compared to the in-situ system, suggesting the nature of the active species is complex and may involve both nanoparticle-surface and soluble-complex pathways. core.ac.uk

Table 2: Representative System for Rh-Catalyzed Hydroformylation in a Phosphonium Ionic Liquid Environment. core.ac.uk
Catalyst PrecursorIonic Liquid TypeReactionKey FindingPlausible Catalytic Species
[Rh(acac)(CO)₂]Functionalized Phosphonium ILHydroformylationIn-situ formation of Rh nanoparticles was confirmed.Role of nanoparticles is complex; they may act as the active catalyst or as a reservoir for soluble Rh species.

Advanced Separation and Extraction Methodologies Utilizing Tributyl Octyl Phosphonium Chloride

Solvent Extraction of Metal Ions and Organic Species

The application of tributyl(octyl)phosphonium chloride and its analogues in solvent extraction has proven to be a highly effective method for the separation of metal ions and organic compounds. These phosphonium-based ionic liquids offer a more environmentally friendly alternative to traditional volatile organic solvents.

Highly Selective Separation of Metal Ions (e.g., Cobalt, Nickel, Iridium, Ruthenium, Rhodium)

The selective extraction and separation of chemically similar metals is a significant challenge in hydrometallurgy. Phosphonium (B103445) ionic liquids have demonstrated remarkable selectivity in these processes.

The separation of cobalt and nickel is of particular industrial importance, especially in the context of recycling lithium-ion batteries. While direct studies on this compound for this specific separation are not extensively documented in the reviewed literature, research on analogous phosphonium ionic liquids provides strong evidence of their efficacy. For instance, the use of trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate has achieved over 99% selective extraction of cobalt from nickel in a hydrochloric acid leached solution, with a separation factor of 1097. bwise.krresearchgate.net Similarly, the separation of cobalt and nickel has been demonstrated using two mutually immiscible ionic liquids, one of which is a phosphonium salt, achieving a separation factor of 207. nih.gov These systems operate on the principle of forming distinct metal complexes that partition differently between the aqueous and ionic liquid phases. nih.govuniroma1.it The extraction of cobalt is often favored in chloride media, where it forms anionic complexes that are readily extracted by the phosphonium cation. acs.org

In the realm of precious metals, phosphonium ionic liquids have been successfully employed for the separation of platinum group metals (PGMs). For example, tributyl(tetradecyl)phosphonium chloride (a close structural analogue to this compound) has been investigated for the extraction of ruthenium(III). nih.govd-nb.info Studies have shown that the extraction efficiency of Ru(III) can reach approximately 70% using this type of extractant. d-nb.info The separation of iridium and rhodium is another critical application. While Ir(IV) is generally extractable, Rh(III) tends to remain in the aqueous phase under specific conditions, allowing for their separation. researchgate.netresearchgate.net The extraction of rhodium(III) has been shown to be effective using amide-functionalized phosphonium-based ionic liquids, with some novel ligands demonstrating quantitative extraction (>98%). rsc.org

Table 1: Separation Factors for Cobalt and Nickel using Phosphonium-Based Ionic Liquids

Ionic Liquid System Separation Factor (Co/Ni) Reference
Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate 1097 bwise.krresearchgate.net
Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate / 1-ethyl-3-methylimidazolium (B1214524) chloride 207 nih.gov
Trihexyl(tetradecyl)phosphonium decanoate > 6 M HCl required for high selectivity mdpi.com

This table is interactive. Click on the headers to sort the data.

Recovery of Precious Metals and Industrial Contaminants

The recovery of precious metals from spent catalysts and electronic waste is both economically and environmentally crucial. Phosphonium ionic liquids, including this compound, are promising agents for these recycling processes.

The extraction of ruthenium and rhodium from acidic chloride solutions is a key step in the recovery of these valuable metals. Research has demonstrated that phosphonium ionic liquids can selectively extract these metals. nih.govd-nb.info For instance, tributyl(tetradecyl)phosphonium chloride has been identified as an effective extractant for Ru(III). d-nb.info The general strategy involves the selective extraction of one PGM while leaving others in the raffinate, which can then be recovered in a subsequent step. researchgate.net

Beyond precious metals, these ionic liquids are effective in removing industrial contaminants from waste streams. A prime example is the removal of transition metals like cobalt, iron, and zinc from solutions containing rare earth elements, which is relevant for magnet recycling. rsc.org The ionic liquid trihexyl(tetradecyl)phosphonium chloride has been used to separate transition metals from rare earths in a process that avoids the use of volatile organic diluents. rsc.org This highlights the potential of phosphonium ionic liquids to address complex separation challenges in industrial effluent treatment and resource recovery.

Extraction of Biomolecules from Complex Mixtures

The unique properties of phosphonium-based ionic liquids extend to the realm of biotechnology, where they are used in the gentle and efficient extraction of biomolecules.

Phosphonium-Based Ionic Liquid Aqueous Biphasic Systems in Biomolecule Partitioning

Aqueous biphasic systems (ABS) offer a non-denaturing environment for the separation and purification of biomolecules. nih.govmdpi.com These systems are typically formed by mixing a polymer and a salt, or two polymers, in water. More recently, ionic liquids have been used as one of the phase-forming components.

Phosphonium-based ionic liquids have been shown to be effective in forming ABS with aqueous solutions of salts like potassium phosphate (B84403) (K₃PO₄). nih.govmdpi.com These systems have been successfully used to extract a variety of biomolecules, including amino acids, alkaloids, and food colorants. nih.gov The partitioning of a specific biomolecule between the two aqueous phases is influenced by factors such as its hydrophobicity and the properties of the ionic liquid. nih.govmdpi.com Research indicates that phosphonium-based ILs can be more effective at forming ABS compared to their more common imidazolium-based counterparts. nih.govmdpi.com This makes them promising for developing efficient, single-step extraction and purification processes for valuable bioproducts. mdpi.com

Table 2: Examples of Biomolecules Extracted using Phosphonium-Based IL ABS

Biomolecule Type Reference
Tryptophan Amino Acid nih.gov
Caffeine Alkaloid nih.gov
Rhodamine 6G Food Colorant nih.gov
beta-Carotene Food Colorant nih.gov

This table is interactive. Click on the headers to sort the data.

Mechanisms of Interfacial Transfer in this compound Systems

The efficiency of separation and extraction processes using this compound is fundamentally governed by the mechanisms of mass transfer across the interface between the aqueous and ionic liquid phases.

In the case of metal ion extraction from chloride solutions, the predominant mechanism is typically anion exchange. acs.orgmdpi.com The metal ions in the aqueous phase form anionic complexes, such as [CoCl₄]²⁻. The tributyl(octyl)phosphonium cation ([P₄₄₄₈]⁺) in the ionic liquid phase then exchanges with the counter-ion of the metal complex at the interface, drawing the metal complex into the organic phase. acs.org The stoichiometry of this exchange can be determined through slope analysis of extraction data. For example, studies on similar phosphonium ionic liquids have shown that approximately two moles of the ionic liquid are involved in the extraction of one mole of cobalt(II). acs.org

For the extraction of biomolecules in aqueous biphasic systems, the partitioning is a more complex phenomenon driven by a combination of factors. These include hydrophobic and electrostatic interactions, hydrogen bonding, and salting-out effects. The chemical nature of the biomolecule, the structure of the phosphonium cation, and the type of salt used to form the biphasic system all play a crucial role in determining the partitioning behavior. nih.govmdpi.com The interfacial region in these systems is not as sharply defined as in traditional liquid-liquid extraction, and the transfer is governed by the subtle interplay of intermolecular forces.

Tributyl Octyl Phosphonium Chloride in Materials Science and Engineering

Design and Synthesis of Advanced Materials Incorporating Tributyl(octyl)phosphonium Chloride

This compound, a quaternary phosphonium (B103445) salt, is a versatile compound in materials science and engineering. Its unique combination of a bulky, asymmetric cation with a simple chloride anion imparts properties that are harnessed in the design and synthesis of a range of advanced materials. These include polymer-supported catalysts, specialized polymers for gas capture, surface-active agents for interfacial engineering, and modifiers for creating polymer-clay nanocomposites. The long alkyl chains (butyl and octyl) provide organic compatibility and surface activity, while the charged phosphonium center offers catalytic activity and strong interactions with other materials.

Development of Polymer-Supported Catalytic Systems

The immobilization of homogeneous catalysts onto solid supports is a critical strategy in green chemistry, aiming to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. Quaternary phosphonium salts, including structures analogous to this compound, have been successfully supported on polymers to create robust and reusable catalysts, particularly for the chemical fixation of carbon dioxide. cjcatal.combohrium.com

Research has demonstrated that polymer-supported quaternary phosphonium salts are effective catalysts for the cycloaddition of CO2 with epoxides to produce cyclic carbonates, which are valuable chemicals and green solvents. cjcatal.comdoaj.org These catalytic systems often involve grafting the phosphonium salt onto a polymer backbone, such as polystyrene. bohrium.comrsc.org The polymer support provides a stable, high-surface-area scaffold that prevents the agglomeration of active sites and facilitates catalyst recovery. rsc.org

The catalytic activity is influenced by several factors, including the structure of the phosphonium salt, the nature of the polymer support, CO2 pressure, and reaction temperature. cjcatal.com For instance, studies on polystyrene-supported phosphonium salts have shown excellent yields (up to 97.7%) and high selectivity (>99%) for cyclic carbonates under optimized conditions. cjcatal.com The presence of functional groups, such as hydroxyl groups, on the polymer or phosphonium salt can create a bifunctional catalyst, where a synergistic effect between the phosphonium cation and the functional group enhances catalytic activity, even under mild conditions. mdpi.com The reusability of these catalysts is a key advantage; some systems can be recycled multiple times with minimal loss of activity. cjcatal.combohrium.com

Table 1: Performance of Polymer-Supported Phosphonium Salt Catalysts in CO2 Cycloaddition

Catalyst SystemSupportReactionKey FindingsReference
Quaternary Phosphonium SaltPolymerCO2 + Epoxide → Cyclic CarbonateAchieved 97.7% yield and >99% selectivity. Catalyst is easily recoverable and reusable. cjcatal.com
Phenol-Functionalized Phosphonium SaltSilica / PolystyreneCO2 + Epoxide → Cyclic CarbonateImmobilized catalysts showed higher activity than homogeneous analogs. Achieved up to 98% yield over 15 consecutive runs. rsc.org
Dual Hydroxyl-Functionalized Polymeric Phosphonium BromidePorous Ionic PolymerCO2 + Epoxide → Cyclic CarbonateHydroxyl groups showed a critical promotion effect. Catalyst was robust and reusable for at least ten cycles. mdpi.com
Polymer-Supported Quaternary Phosphonium Ionic LiquidPolystyreneCO2 + Propylene Oxide → Propylene CarbonateCatalyst with lower cation-anion interaction energy (72.2 kJ/mol) showed the best performance and was recycled five times with >95% conversion. bohrium.com

Integration into Hypercrosslinked Porous Polymers for Gas Capture Applications

Hypercrosslinked polymers (HCPs) are a class of porous organic polymers characterized by high surface areas, tunable pore structures, and excellent chemical stability. rsc.org Integrating functional moieties like phosphonium salts into HCP networks can significantly enhance their affinity for specific gases, such as carbon dioxide (CO2). rsc.orgnih.gov This functionalization creates materials that are promising for CO2 capture and sequestration technologies. researchgate.net

The synthesis of these materials often involves the Friedel-Crafts alkylation of aromatic monomers, where phosphonium salt-containing monomers are incorporated into the polymer structure. rsc.orgresearchgate.net The resulting phosphonium-functionalized HCPs exhibit high Brunauer-Emmett-Teller (BET) surface areas, sometimes exceeding 1000 m²/g. rsc.orgnih.gov The incorporated phosphonium salts act as CO2-philic sites, increasing the polymer's capacity to capture CO2 through strong interactions. researchgate.net

Table 2: Properties of Phosphonium Salt-Functionalized Hypercrosslinked Polymers for CO2 Capture

Polymer Name/TypeBET Surface Area (m²/g)CO2 Uptake CapacityKey FeaturesReference
Phosphonium Salt HCPsUp to 11689.6 - 12.5 wt% @ 273 K, 1 barSelectively captures and catalytically converts CO2 into cyclic carbonates. rsc.orgnih.govresearchgate.net
Imidazolium (B1220033) Salt-Modified HCPUp to 92614.5 wt%Demonstrates good CO2 capture capacities and catalytic activity for CO2 conversion under metal-free conditions. researchgate.net
Carbazole-Functionalized HCPsUp to 76952.4 cm³/g (approx. 10.3 wt%) @ 273 K, 1 barPorosity and CO2 adsorption can be tuned by systematically changing synthesis conditions. nih.gov

Surface Active Ionic Liquids for Interfacial Engineering

Ionic liquids with long alkyl chains, like this compound, are classified as Surface Active Ionic Liquids (SAILs). Their amphiphilic nature, arising from a charged, hydrophilic head (the phosphonium cation) and a long, hydrophobic tail (the alkyl chains), allows them to accumulate at interfaces and modify interfacial properties, such as reducing surface and interfacial tension. This capability is crucial for various applications in interfacial engineering.

In the petroleum industry, a significant amount of oil remains trapped in reservoirs after primary and secondary recovery methods. Enhanced Oil Recovery (EOR) techniques are employed to extract this residual oil. rsc.org Chemical EOR often uses surfactants to lower the interfacial tension (IFT) between oil and water, mobilizing the trapped oil. mdpi.com SAILs, including phosphonium salts analogous to this compound, have emerged as highly effective alternatives to conventional surfactants for EOR. researchgate.netresearchgate.net

Research on trihexyl(tetradecyl)phosphonium chloride and tributyl(tetradecyl)phosphonium chloride demonstrates their ability to significantly reduce the IFT between crude oil and brine. rsc.orgresearchgate.net For example, a formulation containing 4000 ppm of tributyl(tetradecyl)phosphonium chloride was able to reduce the IFT between Saharan crude oil and water from 19.2 mN/m down to 0.1 mN/m. researchgate.net This drastic reduction in IFT is a key mechanism for improving oil displacement. Furthermore, these SAILs can form stable microemulsions (Winsor Type I or III), which are essential for efficient oil mobilization. rsc.org Core-flooding experiments, which simulate reservoir conditions, have confirmed the effectiveness of these phosphonium-based SAILs, showing additional oil recovery of about 8% of the original oil in place after brine flooding. researchgate.net

Table 3: Performance of Phosphonium-Based SAILs in Enhanced Oil Recovery

Ionic LiquidApplication/TestKey FindingsReference
Trihexyl(tetradecyl)phosphonium chloridePhase behavior and IFT measurementForms a Winsor type III microemulsion system, indicating its ability to act as a surface-active agent for EOR. rsc.org
Tributyl(tetradecyl)phosphonium chlorideIFT reduction and core-floodingA formulation reduced oil-water IFT from 19.2 mN/m to 0.1 mN/m. Core-flooding led to an additional recovery of ~8% of original oil in place. researchgate.net
Trihexyl(tetradecyl)phosphonium chloridePhase equilibria study at 75 °CConfirmed the suitability of the ionic liquid as an effective surfactant for EOR at elevated temperatures. usc.gal

Creating stable, well-dispersed nanoparticle colloids is essential for leveraging their unique properties in catalysis, electronics, and medicine. However, nanoparticles have a strong tendency to agglomerate. Phosphonium salts, especially those with long alkyl chains, have proven to be excellent stabilizing agents for metal nanoparticles. mdpi.comnih.gov

The phosphonium salt molecules adsorb onto the nanoparticle surface. The bulky alkyl groups provide steric hindrance, creating a protective layer that physically prevents the nanoparticles from coming into close contact and aggregating. mdpi.com This stabilization is effective in various solvents and even during catalytic reactions where conditions can be harsh. nih.gov

Studies using sterically hindered alkyl(tri-tert-butyl)phosphonium salts to stabilize palladium nanoparticles (PdNPs) showed the formation of small, catalytically active nanoparticles with a narrow size distribution. mdpi.comnih.gov These stabilized PdNPs exhibited exceptional stability, preventing agglomeration and precipitation during Suzuki cross-coupling reactions. mdpi.com Similarly, tetrakis(hydroxymethyl)phosphonium (B1206150) chloride (THPC) has been used to induce the controlled assembly and disassembly of gold nanoparticles, highlighting the role of the phosphonium ligand in controlling inter-particle interactions. nih.gov The choice of the alkyl chain length and the nature of the phosphonium salt can be tailored to control nanoparticle size and stability, offering a versatile method for designing advanced nanomaterials. nih.gov

Table 4: Efficacy of Phosphonium Salts in Nanoparticle Stabilization

StabilizerNanoparticleKey OutcomeReference
Alkyl(tri-tert-butyl)phosphonium saltsPalladium (Pd)Excellent stabilizers, forming small nanoparticles with a narrow size distribution. Prevented agglomeration during catalytic reactions. mdpi.comnih.gov
Tetrakis(hydroxymethyl)phosphonium chloride (THPC)Gold (Au)Induced spontaneous and reversible self-assembly of nanoparticles into linear chains. nih.gov
Polyacrylate coating in ethylammonium (B1618946) nitrate (B79036) (an ionic liquid)Maghemite (γ-Fe2O3)Achieved stable dispersions, with the ability to tune the dispersion state reversibly by changing the pH. nih.gov

Organic Modification of Clay for Nanocomposite Preparation

Polymer-clay nanocomposites are materials where nano-sized clay particles are dispersed within a polymer matrix, leading to significant improvements in mechanical, thermal, and barrier properties compared to the pure polymer. researchgate.net However, pristine clays (B1170129) are hydrophilic, making them incompatible with most hydrophobic polymers. researchgate.net To overcome this, the clay surface is often organically modified to make it more compatible with the polymer matrix. mdpi.com

Quaternary phosphonium salts, such as octyltriphenylphosphonium bromide, are highly effective agents for this modification. researchgate.net The process typically involves an ion-exchange reaction where the inorganic cations (like Na+) in the interlayer galleries of the clay are replaced by the bulky organic phosphonium cations. researchgate.netmdpi.com This modification achieves two goals: it increases the spacing between the clay layers (basal spacing) and it renders the clay surface hydrophobic, or organophilic. itu.edu.tr

The increased layer spacing allows polymer chains to more easily penetrate (intercalate) into the clay galleries, and the enhanced compatibility promotes the dispersion of the clay platelets throughout the polymer matrix, potentially leading to full separation of the layers (exfoliation). itu.edu.trmdpi.com Research has shown that polyimide and polyester (B1180765) acrylate (B77674) nanocomposites prepared with phosphonium-modified clays exhibit enhanced thermal stability and mechanical properties, such as increased modulus. researchgate.netitu.edu.tr The high thermal stability of phosphonium salts compared to more common ammonium (B1175870) salts makes them particularly suitable for processing high-performance polymers that require high temperatures. researchgate.net

Table 5: Effect of Phosphonium-Modified Clay on Polymer Nanocomposite Properties

Polymer MatrixClay ModifierKey Improvements in NanocompositeReference
Polyimide (PI)Octyltriphenylphosphonium bromideEnhanced thermal stability; degradation temperature increased with clay content. researchgate.net
Polyester AcrylateAllyl phosphonium saltIncreased modulus, enhanced thermal properties, and improved flame retardancy. Modified clay was exfoliated in the composite. itu.edu.tr
EpoxyPhosphonium saltExhibited the highest thermal resistance properties compared to unmodified epoxy and ammonium clay-modified systems. researchgate.net
Polypropylene (PP)Cetyltrimethylammonium bromideEnhanced thermal stability by ~42 °C and increased Young's modulus by up to 69% with mica-based organoclay. mdpi.com

Phosphonium-Based Polyelectrolytes in Energy Storage Devices

The demand for safer and more efficient energy storage solutions has driven extensive research into solid-state and gel polymer electrolytes. Phosphonium-based polyelectrolytes, which are polymers containing phosphonium salts as part of their structure, have emerged as promising candidates to replace traditional liquid electrolytes in devices like lithium-ion batteries. nih.govmdpi.com

Polymer Electrolytes for Lithium-Ion Batteries

In the realm of lithium-ion batteries, polymer electrolytes are created by dissolving a lithium salt into a host polymer matrix. mdpi.com The polymer's primary role is to act as a solvent for the lithium salt and to facilitate the movement of lithium ions between the battery's electrodes. mdpi.com Polymers containing polar atoms such as oxygen, sulfur, or nitrogen are effective at dissolving lithium salts. mdpi.comnih.gov

Ionic Conductivity and Charge Transport Mechanisms in Polymer Electrolyte Systems

The effectiveness of a polymer electrolyte is largely determined by its ionic conductivity. In these systems, ion transport occurs through two primary mechanisms: the hopping of ions from one coordination site to another and the segmental motion of the polymer chains. ncepu.edu.cn For an electric field to effectively drive lithium cations along the polymer chain, the polymer should ideally be in a fully amorphous state, well above its glass transition temperature. mdpi.com

The addition of phosphonium ionic liquids to a polymer matrix can enhance ionic conductivity. mdpi.com For instance, incorporating trihexyltetradecylphosphonium (B14245789) bis(trifluoromethylsulfonyl)imide into a poly(ethylene oxide) (PEO) and lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) system has been shown to increase ionic conductivity. mdpi.com This is often attributed to a decrease in the crystallinity of the polymer matrix, which facilitates ion movement. mdpi.commdpi.com However, there is often a trade-off between increased ionic conductivity and mechanical strength, particularly at higher concentrations of the ionic liquid. mdpi.com

Research into gelled electrolytes containing phosphonium ionic liquids has also shown promising results. For example, a gel electrolyte composed of a phosphonium ionic liquid within an epoxy network demonstrated good thermal stability (over 300°C) and an ionic conductivity of 0.13 mS/cm at 100°C. researchgate.net The electrochemical stability of such systems is also a critical factor for their application in lithium-ion batteries. researchgate.net

Electrolyte SystemCompositionIonic Conductivity (S/cm)Temperature (°C)
PEO/LiTFSI/IL20 wt% Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)imide4.2 x 10⁻⁵Not Specified
Epoxy/IL GelTrihexyl(tetradecyl)phosphonium cation with [TFSI]⁻ anion1.3 x 10⁻⁴100
PVC/IL Film45 wt% [P14,6,6,6][Tf2N]~2.4 x 10⁻⁶Not Specified
PCL/LiBF₄/EMIMBF₄ Gel85PCL:15LiBF₄ + 40EMIMBF₄2.83 x 10⁻⁴Room Temperature

Antimicrobial Materials Development with Phosphonium Salts

Quaternary phosphonium salts, including structures analogous to this compound, have demonstrated significant potential as antimicrobial agents. Their cationic nature allows them to interact with and disrupt the negatively charged cell membranes of various microorganisms.

Mechanism of Microbial Inactivation by Phosphonium Compounds

The primary mechanism by which phosphonium compounds exert their antimicrobial effect is through the disruption of the microbial cell membrane. rsc.org The positively charged phosphonium head group is attracted to the negatively charged components of the bacterial cell wall and cytoplasmic membrane. rsc.orgpsu.edu This electrostatic interaction facilitates the insertion of the lipophilic alkyl chains into the membrane, leading to a loss of membrane integrity, leakage of essential cellular components like potassium ions, and ultimately, cell death. rsc.org Some studies suggest that the accumulation of these cationic compounds within the bacterial cell can also contribute to their antimicrobial activity. researchgate.net It has been observed that Gram-positive bacteria, with their less complex cell wall structure, are generally more susceptible to these types of biocides than Gram-negative bacteria, which possess an additional outer membrane. nih.gov

Structure-Activity Relationships in Antimicrobial Polymeric Systems

The length of the alkyl chains attached to the phosphonium center significantly influences the antimicrobial activity. A direct correlation between the hydrophobicity imparted by the alkyl chains and the biocidal effectiveness is often observed.

Compound TypeAlkyl Chain LengthTarget MicroorganismObservation
Alkyltrimethylphosphonium saltsC10 to C18S. aureus, E. coliActivity increases with chain length; C18 most effective. nih.gov
Dialkyldimethylphosphonium saltsNot SpecifiedNot SpecifiedActivity decreases as chain length increases. nih.gov
Alkyl-triphenylphosphonium saltsC10 to C14S. aureusOptimal activity observed in this range. mdpi.comnih.gov
Counter Anion Effects on Antimicrobial Performance

In the case of phosphonium salts, the choice of anion can modulate their effectiveness against different types of bacteria. The difference in cell wall structure between Gram-positive and Gram-negative bacteria means that the properties conferred by the anion can be critical for penetrating these barriers. nih.gov For example, a study on various phosphonium ionic liquids found that the unique combination of both the cation and the anion is essential to achieve the desired antibacterial properties. nih.gov Research comparing a series of phosphonium salts with different anions demonstrated that their antibacterial activity varied, with some combinations showing high efficacy against specific bacterial strains. nih.gov This tunability allows for the design of ionic liquids with tailored antimicrobial profiles.

Table 1: Influence of Counter-Anion on Properties of Quaternary Heteronium Salts
Anion TypeObserved Effect on PropertiesReference
Halides (e.g., Bromide vs. Chloride)The bromide form of a quaternary ammonium polymer showed greater antimicrobial effect than its chloride counterpart. The anion choice directly influences the antimicrobial nature. esmed.org
Inorganic (e.g., Bromide)Generally provides good water solubility, allowing the cationic head to interact with bacterial membranes. esmed.org
Organic (e.g., Docusate)Can significantly increase the hydrophobicity of the ionic liquid, which affects its interaction with cell membranes and its performance in non-aqueous environments or coatings. mdpi.comnih.gov
Complex / Fluorinated (e.g., Bis(trifluoromethane sulfonyl)imide)Often used to create highly hydrophobic and thermally stable ionic liquids. The anion's structure impacts cation-anion interactions and the electronic environment. rsc.org

Anti-Fouling Applications of Phosphonium Ionic Liquid Coatings

Phosphonium ionic liquids, including this compound and its analogues, are being developed as active components in advanced anti-fouling coatings. Biofouling, the undesirable accumulation of marine organisms on submerged surfaces, poses significant economic and operational challenges, particularly in the maritime industry. mdpi.comresearchgate.net It increases fuel consumption, degrades materials, and can lead to the translocation of invasive species. mdpi.comresearchgate.net Traditional anti-fouling paints often rely on the release of toxic biocides, but environmental regulations have spurred research into more benign alternatives. soton.ac.uknih.gov

Phosphonium ionic liquid-based coatings offer a promising alternative, leveraging properties such as thermal stability and tunable hydrophobicity. mdpi.com These coatings can be designed to function through multiple mechanisms, including creating "slippery" surfaces that prevent strong adhesion of fouling organisms (fouling-release) and exhibiting antimicrobial properties to deter the initial formation of biofilms. nih.govmdpi.com

Marine Environment Biofouling Control

In the marine environment, biofouling begins with the formation of a conditioning film, followed by colonization by bacteria and diatoms, which paves the way for larger organisms like barnacles and algae. mdpi.comresearchgate.net Coatings incorporating phosphonium ionic liquids have been engineered to disrupt this process.

A key strategy involves creating highly hydrophobic surfaces. Research on ion gels formulated with phosphonium ionic liquids, including the close analogue tributyl(octyl)phosphonium docusate (B154912) ([P4448][AOT]), has demonstrated a strong correlation between surface hydrophobicity and anti-fouling performance. mdpi.comnih.gov In these studies, formulations with higher water contact angles (indicating greater hydrophobicity) showed superior performance in preventing the buildup of marine organisms in coastal water tests. mdpi.comnih.gov Formulations with longer alkyl chain substituents on the phosphonium cation and lower concentrations of free ionic liquid tended to be more hydrophobic and, consequently, more effective at preventing fouling. nih.gov

Interestingly, this research found no direct correlation between the antimicrobial activity of the formulations and their anti-fouling performance. mdpi.comnih.gov This suggests that for these specific coatings, the primary mechanism of action is fouling-release, where the slippery, low-adhesion surface is more critical than direct biocidal effects. mdpi.com The inclusion of a traditional biocide like copper(II) oxide was even found to be detrimental, as it increased the hydrophilicity of the coating, leading to worse anti-fouling performance compared to the biocide-free formulations. mdpi.com

Table 2: Performance of Phosphonium Ion Gel Coatings in Marine Anti-Fouling Tests
Coating Formulation BaseKey PropertyObservationReference
Trioctyl-based phosphonium ion gel ([P888] series)High HydrophobicityShowed superior anti-fouling performance compared to formulations with shorter alkyl chains. mdpi.comnih.gov
Tributyl-based phosphonium ion gel ([P444] series)Lower HydrophobicityExhibited higher rates of fouling compared to the more hydrophobic [P888] series. mdpi.com
Phosphonium ion gel + Copper(II) Oxide BiocideIncreased HydrophilicityThe presence of the biocide negatively affected anti-fouling performance by making the surface less hydrophobic. mdpi.com
Phosphonium ion gel (general)Water Contact AngleAnti-fouling performance was directly correlated with the hydrophobicity of the surface, with effective coatings having contact angles up to 131°. nih.gov

Reverse Osmosis Process Biofouling Prevention

Biofouling is also a major operational problem in reverse osmosis (RO) membrane processes used for water purification and desalination. korea.ac.kr The formation of a biofilm on the membrane surface increases energy consumption, reduces water flux, and can lead to irreversible membrane damage. korea.ac.krnih.gov The direct application of non-oxidizing biocides that are compatible with delicate RO membranes is a key strategy for biofouling control.

Tributyl tetradecyl phosphonium chloride (TTPC), a compound structurally similar to this compound, has been identified as a highly effective biocide for this application. korea.ac.krresearchgate.net Studies have shown that TTPC is compatible with RO membranes, causing no significant morphological or chemical damage even at high concentrations. korea.ac.krkorea.ac.kr

Research has confirmed that low concentrations of TTPC exhibit potent antimicrobial and anti-biofilm properties. korea.ac.kr It is effective at both preventing the initial formation of biofilms and removing biofilms that have already established on the membrane surface. korea.ac.kr A key advantage is its high rejection rate by the RO membrane itself (over 99.5%), ensuring it remains in the feed stream to provide continuous protection without contaminating the product water. korea.ac.kr The efficacy of TTPC makes it a strong candidate for controlling biofouling in RO systems, offering a targeted solution to a persistent industrial challenge. korea.ac.krresearchgate.net

Table 3: Efficacy of Tributyl Tetradecyl Phosphonium Chloride (TTPC) in Reverse Osmosis Systems
Performance MetricResultSignificanceReference
Membrane CompatibilityNo morphological or chemical damage up to 100,000 mg/L TTPC.Safe for use with standard RO membranes without causing degradation. korea.ac.kr
Antimicrobial/Antibiofilm ActivityEffective at low concentrations (20-40 mg/L).Efficiently prevents biofilm formation and growth at practical dosing levels. korea.ac.kr
Biofilm RemovalEffectively removed pre-formed biofilms from RO membrane surfaces.Can be used not only for prevention but also for cleaning and remediation of fouled membranes. korea.ac.kr
Membrane Rejection of TTPC>99.58%The biocide is retained in the feed/brine stream, preventing contamination of the purified water. korea.ac.kr

Computational and Theoretical Studies of Tributyl Octyl Phosphonium Chloride Systems

Molecular Dynamics Simulations for Structural and Dynamic Insights

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, allowing for a detailed examination of the liquid's structure and properties. ucl.ac.uk Force fields such as AMBER, OPLS, and CL&P have been developed and optimized to simulate phosphonium-based ionic liquids with reasonable accuracy. nsf.gov

Simulations consistently show that ionic liquids composed of cations with long alkyl chains, such as tributyl(octyl)phosphonium chloride, are not uniform liquids. acs.org Instead, they exhibit significant structural organization on the nanoscale. acs.orgnih.gov This heterogeneity arises from the amphiphilic nature of the tributyl(octyl)phosphonium cation, which possesses a charged, polar phosphonium (B103445) group and nonpolar alkyl chains (three butyl and one octyl). acs.org This dual character drives the self-assembly of distinct polar and nonpolar regions within the liquid, a defining feature that governs many of its bulk properties. acs.orgacs.org The ability to form these complex microstructures is a result of the delicate balance of forces, including Coulombic interactions, hydrogen bonding, and van der Waals forces. acs.org

MD simulations effectively model the segregation of this compound into distinct domains. The polar domains consist of the positively charged phosphorus centers of the cations and the chloride anions, held together by strong electrostatic forces. acs.org The nonpolar domains are formed by the aggregation of the butyl and octyl alkyl chains, which interact through weaker van der Waals forces. acs.org In related long-chain phosphonium ionic liquids, this segregation leads to a bicontinuous, sponge-like structure where the polar ionic network is embedded within continuous, aggregated nonpolar alkyl domains. acs.orgnih.gov

The transport properties of this compound are readily investigated using MD simulations. nsf.govscispace.com These simulations are used to calculate fundamental properties like self-diffusion coefficients, which quantify the movement of the individual ions. scispace.com For similar phosphonium ionic liquids, simulations indicate that the larger, bulkier cations typically diffuse more slowly than the smaller, corresponding anions. scispace.com The mobility of the tributyl(octyl)phosphonium cation is particularly influenced by its long alkyl chains, which can become entangled within the nonpolar domains, thereby hindering its movement. ucl.ac.uk

The table below summarizes key properties of phosphonium ionic liquids derived from molecular dynamics simulations.

PropertySimulation FindingInfluencing FactorsCitation
Ion Diffusion Cations generally exhibit lower diffusion coefficients than anions.The larger size and mass of the cation and entanglement of its alkyl chains reduce mobility. ucl.ac.ukscispace.com
Viscosity Viscosity is strongly correlated with the binding energy between the cation and anion.Stronger ion-pair interactions lead to higher viscosity and slower dynamics. scispace.comnih.gov
Ionic Conductivity Can be estimated from the simulated diffusion coefficients using the Nernst-Einstein relation.The mobility of individual ions and their concentration determine the overall conductivity. scispace.com

This table is generated based on findings for similar phosphonium-based ionic liquids and represents expected behavior for the subject compound.

Computational methods help predict the pathways through which phosphonium ionic liquids degrade at high temperatures. rsc.org While direct simulation of bond-breaking is challenging, theoretical calculations combined with experimental techniques like Thermogravimetric Analysis (TGA) suggest likely mechanisms. rsc.org For phosphonium chlorides, a probable degradation route involves the chloride anion acting as a nucleophile in an Sₙ2 reaction, attacking an α-carbon on one of the cation's alkyl chains. This would result in the formation of a neutral phosphine (B1218219) and an alkyl chloride, such as chlorobutane or 1-chlorooctane (B87089). It is important to note that standard TGA experiments can overestimate thermal stability; factors such as the presence of oxygen or impurities can significantly lower the actual decomposition temperature. rsc.org

Quantum Chemistry Calculations for Electronic Structure and Interactions

Quantum chemistry methods, especially Density Functional Theory (DFT), provide a detailed picture of the electronic structure and the nature of the forces between the ions. nih.gov

The interaction between the tributyl(octyl)phosphonium cation and the chloride anion is more complex than a simple electrostatic attraction. nih.gov Quantum chemical calculations on analogous long-chain tetraalkylphosphonium chlorides have revealed that the chloride anion interacts not only with the positively charged phosphorus atom but also forms weak hydrogen bonds with hydrogen atoms on the alkyl chains, particularly the methylene (B1212753) groups directly attached to the phosphorus center (α-protons). nih.govnih.gov DFT calculations on similar systems show the anion often resides in a "cradle" formed by three of the cation's alkyl chains. nih.gov

The table below details the key intermolecular forces in this compound as understood from quantum chemistry calculations.

Interaction TypeDescriptionImpact on PropertiesCitation
Coulombic Attraction The primary electrostatic force between the P⁺ center and the Cl⁻ anion.Fundamentally responsible for the formation and stability of the ionic liquid. acs.org
Hydrogen Bonding Weak interactions between the Cl⁻ anion and hydrogen atoms on the cation's alkyl chains (especially α-protons).Influences the specific positioning of the anion relative to the cation, affecting ion pairing and dynamics. nih.govnih.gov
van der Waals Forces Dispersion forces acting between the nonpolar alkyl chains.Drives the segregation of nonpolar domains and affects the liquid's structure and viscosity. acs.org
Inductive Stabilization The electron-withdrawing effect of the anion alters the electron density of the cation.Enhances the stability of the cation-anion pair beyond simple electrostatics. elsevierpure.com

This table is generated based on findings for similar phosphonium-based ionic liquids and represents expected interactions for the subject compound.

Alkyl Chain Conformations and Their Role in Condensed Phase Behavior

The spatial arrangement of the alkyl chains in this compound is a critical determinant of its properties in the condensed phase. The flexibility of the three butyl groups and the longer octyl chain allows for a variety of conformational isomers, which in turn influences the packing efficiency in the solid state and the transport properties in the liquid state.

Computational studies, particularly conformational analyses, have shed light on the energetic landscape of these alkyl chains. For instance, the energy difference between different conformers, such as gauche- and anti- conformations of the butyl chains, can be quite small. Research on butyltriphenylphosphonium cations has shown this energy difference to be as low as approximately 0.3 kJ/mol. acs.org This low energy barrier allows for multiple orientations of the butyl chains to coexist, which can disrupt crystal lattice formation and lead to lower melting points. acs.org

The length of the alkyl chains significantly impacts the melting point of phosphonium salts. Generally, as the number of carbon atoms in the alkyl chains increases, the van der Waals interactions become stronger. However, the relationship is not always linear. For a series of tri-tert-butyl(n-alkyl)phosphonium salts, an initial increase in alkyl chain length leads to a stepwise decrease in the melting point, reaching a minimum before potentially increasing again. mdpi.com This trend is attributed to the increased disorder and disruption of the crystal lattice introduced by the longer, more flexible chains. mdpi.com The interplay between the symmetric butyl groups and the asymmetric octyl chain in this compound contributes to these complex melting behaviors. The accessible conformations of these chains are a key reason for the relatively low melting points observed in many phosphonium-based ionic liquids, despite their high molecular weights. acs.org

Table 1: Alkyl Chain Conformation and its Influence on Physical Properties

ParameterObservationConsequence in Condensed PhaseReference
Conformational Energy (e.g., Butyl Chain)Small energy difference (e.g., ~0.3 kJ/mol) between gauche- and anti- conformers.Allows multiple orientations in the solid state, leading to disorder and lower melting points. acs.org
Alkyl Chain LengthIncreasing chain length can disrupt crystal packing and introduce disorder.Non-linear effect on melting point; often a decrease is observed for moderately long chains. mdpi.com
Chain FlexibilityBoth butyl and octyl chains possess significant conformational freedom.Contributes to the liquid nature and lower melting points of phosphonium ionic liquids. acs.org

Interactions with Guest Molecules (e.g., CO2)

The interaction of tributyl(octyl)phosphonium-based ionic liquids with guest molecules, particularly carbon dioxide (CO₂), is a significant area of research, driven by applications in carbon capture. ucl.ac.uk Computational simulations, such as Reaction Ensemble Monte Carlo (RxMC), have been instrumental in modeling the absorption of CO₂. nih.govosti.gov

Studies on analogous systems, like triethyl(octyl)phosphonium ([P₂₂₂₈]⁺) paired with reactive anions, reveal that CO₂ absorption is a complex process. nih.govosti.gov While the anion often plays the primary role in chemically binding CO₂, the phosphonium cation has a crucial secondary role. osti.govnih.gov The structure of the cation, including the length and arrangement of its alkyl chains (like the octyl group), influences the physical properties of the ionic liquid, such as its viscosity and the creation of nonpolar domains, which in turn affects the physisorption and transport of CO₂ within the liquid.

Molecular dynamics simulations show that even small amounts of dissolved CO₂ can significantly alter the structure and diffusion within the ionic liquid. ucl.ac.uk The cation's alkyl chains help to create specific nano-structured environments within the liquid. The interaction between the phosphonium cation and the anion can also be influenced by the presence of CO₂, which competes for interactions with the anion. nih.gov For example, in systems with aprotic heterocyclic anions (AHAs), the anions can form hydrogen bonds with the α-protons of the phosphonium cation, but this interaction is modulated by anion-CO₂ complexation. nih.gov RxMC simulations have successfully modeled CO₂ absorption isotherms and calculated heats of absorption that are comparable to experimental values, demonstrating the predictive power of these computational methods. nih.govosti.gov

Table 2: Summary of Computational Findings on this compound and CO₂ Interactions

Computational MethodSystem Studied (Analogous)Key FindingReference
Reaction Ensemble Monte Carlo (RxMC)Triethyl(octyl)phosphonium 2-cyanopyrrolide + CO₂Validated experimental CO₂ absorption near equimolar amounts at ~300 K and 1 bar. Calculated exothermic heats of absorption and reaction. nih.govosti.gov
Molecular Dynamics (MD)Phosphonium-based ionic liquids + CO₂Small loadings of CO₂ cause significant changes in the ionic liquid's structure and diffusion properties. ucl.ac.uk
Density Functional Theory (DFT)Triethyl(octyl)phosphonium with aprotic heterocyclic anions + CO₂Investigated the competition between cation-anion hydrogen bonding and anion-CO₂ complexation, highlighting the cation's role. nih.gov

Advanced Computational Methodologies for Phosphonium Ionic Liquid Research

The complexity of phosphonium-based ionic liquids necessitates the use of sophisticated computational techniques to accurately model their behavior. These methods range from purely classical simulations to more advanced quantum mechanical approaches, each providing unique insights into the structure and dynamics of these systems.

Mixed Quantum-Classical Approaches in Phosphonium Systems

A significant challenge in simulating ionic liquids is accurately capturing both short-range quantum effects and long-range collective phenomena. Mixed quantum-classical (QM/MM) approaches have emerged as a powerful solution. A notable methodology combines classical force field molecular dynamics (CMD) simulations on large systems with first-principles (ab initio) molecular dynamics (AIMD) on smaller, representative subsets. researchwithrutgers.comuiowa.eduacs.org

Density Functional Theory Applications in Phosphonium Salt Investigations

Density Functional Theory (DFT) is a cornerstone of computational chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.org It has been widely applied to phosphonium salts to elucidate properties that are fundamentally electronic in nature. rsc.org

DFT calculations allow for the optimization of molecular geometries and provide deep insights into the electronic character of these compounds. nih.gov For example, DFT has been used to calculate the frontier molecular orbitals (FMOs) of organophosphorus systems, which helps in understanding their electrochemical properties and reactivity. nih.gov In studies of ionic liquids, DFT is employed to investigate the nature of cation-anion interactions, including hydrogen bonding and charge transfer. nih.gov By modeling the system in the presence of solvent effects (e.g., using the conductor-like screening model, COSMO), DFT can accurately predict properties in the condensed phase. nih.gov Furthermore, DFT is crucial for understanding the binding geometries and strengths of phosphonium cations when they act as ligands, for instance, in the stabilization of nanocrystals. acs.org Despite its power, challenges remain in accurately describing certain phenomena like van der Waals forces, which are critical in these systems, often requiring dispersion corrections (e.g., Grimme's D3) for accurate results. wikipedia.orgnih.gov

Structure Property Relationships and Tunability of Tributyl Octyl Phosphonium Chloride

Influence of Alkyl Chain Length on Macroscopic and Microscopic Properties

The lengths of the alkyl chains on the phosphonium (B103445) cation play a pivotal role in determining the macroscopic and microscopic properties of the resulting ionic liquid.

Correlating Alkyl Chain Length with Thermal Phase Behavior

The thermal behavior of phosphonium-based ionic liquids is significantly influenced by the length of the alkyl chains attached to the phosphorus atom. Variations in alkyl chain length can lead to different phase behaviors, including the presence of glass transitions, liquid-liquid phase transitions (LLT), and crystallization.

For instance, studies on tetraalkylphosphonium ionic liquids have shown that the presence of long alkyl chains, such as a 14-carbon chain, can be crucial for observing a liquid-liquid phase transition. nih.gov This phenomenon is attributed to the self-assembly of the nonpolar alkyl chains into nanodomains. nih.gov Differential scanning calorimetry (DSC) has been a key technique in identifying these transitions, revealing endothermic peaks associated with LLT in systems like tributyl(tetradecyl)phosphonium ([P444,14]+) and trihexyl(tetradecyl)phosphonium ([P666,14]+) salts. nih.govacs.org The enthalpy of the LLT can be significant, indicating a well-constituted self-assembly of the alkyl chains. nih.govacs.org

In contrast, for phosphonium cations with shorter alkyl chains, such as in the trihexyl(alkyl)phosphonium ([P666,n]+) series where n is less than 14, no calorimetric evidence of LLT is typically observed, even though local nano-ordering may still occur. nih.gov Instead, these systems often exhibit a glass transition upon cooling. nih.govnii.ac.jp The glass transition temperature (Tg) itself can be influenced by the alkyl chain length; for example, elongating an alkyl chain in the cation can lead to an increase in Tg. acs.org

The thermal history of the sample also plays a critical role in its phase behavior. nii.ac.jpqub.ac.uk For example, the crystallization kinetics of tetraalkylphosphonium ILs are strongly affected by the length of the alkyl chains and whether the crystallization occurs from a supercooled liquid state (cold crystallization) or from the melt. qub.ac.ukacs.org

Table 1: Thermal Transitions of Selected Phosphonium Ionic Liquids

Ionic Liquid CationAnionGlass Transition (Tg)Liquid-Liquid Transition (TLL)Crystallization/Melting
Tributyl(tetradecyl)phosphonium [P444,14]+Cl-YesYesCrystallizes above TLL nih.govacs.org
Trihexyl(tetradecyl)phosphonium [P666,14]+TFSI-YesYes-
Trihexyl(hexyl)phosphonium [P666,6]+TFSI-YesNo-
Trihexyl(octyl)phosphonium [P666,8]+Br-YesNoCrystallization observed nii.ac.jp
Trihexyl(dodecyl)phosphonium [P666,12]+Br-YesNoGradual transition nii.ac.jp

This table is a representative summary based on available research and may not be exhaustive.

Impact on Transport Properties

The transport properties of phosphonium ionic liquids, namely viscosity and diffusivity (and consequently ionic conductivity), are highly sensitive to the length of the alkyl chains on the cation. rsc.orgresearchgate.net

Generally, increasing the alkyl chain length on the phosphonium cation leads to an increase in viscosity. cdnsciencepub.comacs.org This is attributed to stronger van der Waals interactions between the longer alkyl chains, which restricts ionic mobility. cdnsciencepub.comacs.org For example, in a series of triethyl(alkyl)phosphonium ILs, the viscosity was found to increase when the alkyl chain was changed from butyl to octyl. acs.orgnih.gov

However, the relationship is not always straightforward and can be temperature-dependent. At higher temperatures, viscosity may consistently increase with chain length, while at lower temperatures, a crossover in behavior can be observed for some systems. acs.org

The diffusivity of the ions, as measured by techniques like Pulsed-Field Gradient Spin-Echo NMR (PFG-NMR), generally decreases with increasing alkyl chain length, which is consistent with the observed increase in viscosity. rsc.orgresearchgate.net This reduction in ion mobility directly impacts the ionic conductivity of the IL, which typically decreases as the alkyl chains become longer and the viscosity increases. acs.orgnih.gov

The temperature dependence of these transport properties for many phosphonium ILs can be effectively described by the Vogel-Fulcher-Tammann (VFT) equation. acs.orgacs.orgnih.gov

Table 2: Influence of Cation Alkyl Chain Length on Transport Properties of Phosphonium Ionic Liquids

CationAnionTemperature (°C)Viscosity (mPa·s)Ionic Conductivity (S/m)
Triethyl(butyl)phosphonium ([P2224]+)AHA Anion25LowerHigher
Triethyl(octyl)phosphonium ([P2228]+)AHA Anion25HigherLower
Tri-n-butyl(alkyl)phosphonium[NTf2]-25Increases with alkyl lengthDecreases with alkyl length

Data is qualitative, showing general trends. AHA refers to aprotic heterocyclic anions. acs.orgnih.govresearchgate.net

Effects on Interfacial Tension

Anionic Counterpart Engineering for Specific Applications

The choice of the anion paired with the tributyl(octyl)phosphonium cation is a powerful tool for tuning the properties of the ionic liquid for specific applications, such as catalysis and extraction.

Role of Anion in Catalytic Activity and Selectivity

The nature of the anion can significantly impact the catalytic activity and selectivity of an ionic liquid system. While specific examples for tributyl(octyl)phosphonium chloride in catalysis are not detailed in the provided search results, studies on other ionic liquids demonstrate this principle. For instance, in the ring-opening polymerization of L-lactide initiated by hydroxylated imidazolium-based ILs, the catalytic activity was influenced by the anion. rsc.org

The anion can affect the catalytic process in several ways:

Solubility of Reactants and Catalysts: The anion influences the solubility of both the reactants and any dissolved catalysts, which can affect reaction rates.

Interaction with Catalytic Species: The anion can directly interact with the catalytic species, potentially enhancing or inhibiting its activity.

Stabilization of Intermediates: The anion can play a role in stabilizing transition states or intermediates in a reaction pathway.

Anion Effects on Extraction Efficiency and Selectivity

The anion plays a critical role in the extraction efficiency and selectivity of phosphonium-based ionic liquids in liquid-liquid extraction processes. researchgate.netrsc.org The hydrophobicity of the anion is a key factor. arpnjournals.org By pairing the phosphonium cation with a more hydrophobic anion, the resulting ionic liquid becomes more immiscible with water, which is advantageous for extracting solutes from aqueous phases. researchgate.net

For example, in the extraction of metal ions, the anion can directly participate in the extraction mechanism. Studies on the extraction of various metal ions using phosphonium ILs have shown that the choice of anion significantly affects the extraction efficiency. rsc.org For instance, using trioctyl(4-vinylbenzyl)phosphonium nitrate (B79036) ([P888(4-VB)][NO2]) resulted in the efficient extraction of Pb(II), Cu(II), and Zn(II). rsc.org

The anion can also influence the selectivity of the extraction. By carefully selecting the anion, it is possible to design an ionic liquid that preferentially extracts a specific target molecule from a mixture. For example, in the extraction of platinum, thiol- and thioether-functionalized anions in phosphonium ILs showed rapid and high extraction efficiency. researchgate.net The anion's ability to form complexes with the target species is a crucial aspect of this selectivity.

The anion's structure can also affect the physical properties of the IL, such as viscosity and density, which in turn can impact the phase separation behavior during extraction. For instance, anions like bis(fluorosulfonyl)imide ([FSI]−) can lead to significantly lower viscosities compared to their bis(trifluoromethanesulfonyl)imide ([TFSI]−) counterparts, which can be beneficial for the extraction process. mdpi.com

Influence on Antimicrobial and Anti-Fouling Properties

The chemical structure of this compound, characterized by a positively charged phosphorus center and a combination of shorter (butyl) and a longer (octyl) alkyl chains, imparts amphiphilic properties that are central to its antimicrobial and anti-fouling capabilities. Quaternary phosphonium salts (QPSs), as a class, are known for their biocidal activity, which is largely attributed to their ability to interact with and disrupt microbial cell membranes. tandfonline.comnih.gov

The mechanism of action involves the lipophilic alkyl chains facilitating the compound's adsorption onto the bacterial cell surface and subsequent insertion into the phospholipid bilayer. This disrupts the membrane's structural integrity and vital functions, such as transport and energy generation, ultimately leading to cell death. rsc.org The length of the alkyl chains is a critical determinant of this activity. Research on various QPSs has shown that an optimal chain length exists for maximizing antimicrobial efficacy; chains that are too short may not penetrate the membrane effectively, while excessively long chains can decrease water solubility and hinder their transport to the microbial cells. rsc.orgmdpi.com For many phosphonium salts, optimal activity is often observed with alkyl chains in the C8 to C14 range. mdpi.com

Research into the antimicrobial efficacy of phosphonium ionic liquids (PILs) has provided specific insights. A study investigating a series of PILs, including the closely related analogue octyl(tributyl)phosphonium bromide, tested its activity against the multidrug-resistant pathogen Acinetobacter baumannii. The results, summarized in the table below, quantify its effectiveness. mdpi.com

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Octyl(tributyl)phosphonium bromideAcinetobacter baumannii12.5 µM

The anti-fouling properties of materials incorporating phosphonium salts are also closely linked to their structure. Biofouling on submerged surfaces is a major issue in marine and industrial environments. researchgate.netnih.gov Coatings and surfaces infused with phosphonium ionic liquids can deter the settlement and growth of fouling organisms through two primary mechanisms. Firstly, the inherent biocidal activity of the phosphonium cation, as described above, can eliminate microorganisms that attempt to colonize the surface. Secondly, the physicochemical properties of the surface are altered. Research on anti-fouling coatings has demonstrated that surface hydrophobicity is a key factor. researchgate.netnih.govmdpi.com Formulations with higher hydrophobicity, often achieved by using PILs with longer alkyl chains, tend to exhibit superior anti-fouling performance by creating a surface that is difficult for marine organisms to adhere to. researchgate.netnih.gov Interestingly, some studies have found no direct correlation between the measured antimicrobial activity and the observed anti-fouling performance, suggesting that surface properties like hydrophobicity can be the dominant anti-fouling determinant. researchgate.netnih.gov

Nanosegregation and Its Implications for Functional Properties

Ionic liquids (ILs) composed of cations with sufficiently long alkyl chains, such as this compound, are not structurally homogenous at the nanoscale. Instead, they exhibit a phenomenon known as nanosegregation, where the molecules self-assemble into distinct, organized domains. This nanostructural organization arises from the amphiphilic nature of the cation, which contains a charged, polar head (the phosphonium group) and sizeable, nonpolar alkyl tails (the butyl and octyl chains). nih.govacs.org

Experimental Evidence and Theoretical Models of Nanostructural Organization

The existence of nanosegregation in ionic liquids is well-documented through both experimental techniques and computational modeling. The primary model describes the formation of continuous, interpenetrating polar and nonpolar domains. nih.gov In the case of this compound, the nonpolar domains are formed by the aggregation of the butyl and octyl chains, driven by van der Waals forces. These nonpolar regions are permeated by a three-dimensional network of ionic channels composed of the positively charged tributyl(octyl)phosphonium heads and the chloride anions. nih.gov

Experimental evidence for this structure is most commonly derived from small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) experiments. These techniques often reveal a "pre-peak" or "low-q peak" in the scattering profile, which is a hallmark of medium-range order corresponding to the correlation between polar and nonpolar domains. acs.orgresearchgate.net The position of this peak provides information about the characteristic length scale of the nanosegregation, which is typically on the order of twice the length of the extended alkyl chain. As the alkyl chains on the cation increase in length, these nonpolar domains become larger and more defined. nih.gov

Fluorescence correlation spectroscopy (FCS) has also been used to probe the heterogeneous environment within phosphonium ionic liquids. Studies on similar compounds, like trihexyl(tetradecyl)phosphonium chloride, have provided evidence for the existence of distinct nanodomains with sizes estimated to be in the range of 20 to 40 nanometers. researchgate.netnih.gov

Molecular dynamics (MD) simulations have been instrumental in visualizing and understanding this nanostructural organization. nih.govchemrxiv.org These theoretical models allow for the visualization of how the alkyl chains aggregate to minimize their contact with the charged portions of the liquid, leading to the formation of sponge-like or layered structures at the nanoscale. nih.govacs.org The simulations confirm that for cations with alkyl chains of C4 or longer, this segregation becomes a defining structural feature of the liquid. nih.gov

Impact of Nanosegregation on Solvation and Transport Phenomena

The division of the liquid into distinct polar and nonpolar nanodomains has profound consequences for its functional properties, particularly solvation and transport phenomena like ionic conductivity and viscosity.

Solvation: The presence of both polar and nonpolar environments makes this compound a versatile solvent, capable of dissolving a wide range of solutes. Polar molecules can be solvated within the ionic network, while nonpolar species can be accommodated within the alkyl aggregates. This dual nature is a key feature of its application as a solvent or a phase-transfer catalyst.

Future Research Directions and Emerging Applications of Tributyl Octyl Phosphonium Chloride

Integration of Tributyl(octyl)phosphonium Chloride in Sustainable Chemical Processes

The role of ionic liquids like this compound in green chemistry is a rapidly expanding field of study. A primary driver is their negligible vapor pressure, which presents a sustainable alternative to volatile organic compounds (VOCs) that contribute to air pollution. Research is geared towards integrating these PILs into industrial processes to reduce environmental emissions and energy consumption.

One of the most promising areas is carbon capture and utilization (CCU). nih.gov Phosphonium (B103445) ionic liquids are being extensively investigated as effective solvents for capturing carbon dioxide (CO₂) from flue gas and the atmosphere. tandfonline.comresearchgate.net The tunability of the cation and anion allows for the design of task-specific ILs with high CO₂ solubility and selectivity. acs.org For instance, studies have shown that functionalized phosphonium ILs can dissolve significant amounts of CO₂ even at atmospheric pressure. tandfonline.com While research often focuses on functionalized variants to enhance chemical absorption, the fundamental phosphonium structure is key. nih.govnih.gov The physical absorption capabilities, governed by van der Waals forces and hydrogen bonding, are also significant. acs.org

Future work will likely focus on optimizing the structure of PILs like this compound to maximize CO₂ absorption capacity while maintaining low viscosity for practical industrial applications. tandfonline.com Another key area is their application in biomass processing, where they can act as effective solvents for dissolving lignin, a complex polymer that is a major byproduct of the paper industry, facilitating its conversion into valuable chemicals.

CO₂ Solubility in Various Phosphonium-Based Ionic Liquids at Room Temperature and Atmospheric Pressure

Ionic LiquidCO₂ Solubility (mol CO₂ / mol IL)Reference
Glycol ether-functionalized phosphonium IL with acetate (B1210297) anion~0.55 tandfonline.com
(3-aminopropyl)tributylphosphonium glycinate (B8599266) ([aP(4443)][Gly])Approaches 1.0 (chemisorption) nih.gov
1-butyl-3-methylimidazolium acetate ([BMIM][OAc]) (for comparison)~0.27 tandfonline.com

Exploration of Novel Catalytic Cycles and Reaction Media Utilizing the Compound

This compound and its analogues are versatile compounds in catalysis, serving as catalysts themselves or as media that enhance catalytic processes. A well-established application is in phase-transfer catalysis (PTC), where the phosphonium salt facilitates the transport of a reactant (typically an anion) from an aqueous phase to an organic phase where the reaction occurs. This enhances reaction rates and yields, particularly in nucleophilic substitution reactions.

Emerging research focuses on more complex catalytic systems. Phosphonium ILs have proven to be effective stabilizers for metal nanoparticles, which are highly active catalysts in a variety of chemical transformations. mdpi.comnih.gov The IL forms a protective layer around the nanoparticle, preventing aggregation and deactivation, thereby extending the catalyst's lifetime and maintaining its activity. mdpi.com This has been successfully demonstrated in palladium-catalyzed C-C coupling reactions like the Suzuki and Heck reactions, which are fundamental in the synthesis of pharmaceuticals and fine chemicals. mdpi.comuni-saarland.de

Future investigations aim to:

Develop novel supported ionic liquid phase (SILP) and supported catalyst with ionic liquid layer (SCILL) systems where the IL, containing a dissolved catalyst, is immobilized on a solid support. dokumen.pub

Explore the use of PILs as both the solvent and catalyst in reactions, simplifying processes and reducing waste. nih.gov

Design fluorinated phosphonium ILs for fluorous biphasic catalysis, enabling efficient catalyst recovery and recycling. uni-saarland.de

Performance of Phosphonium IL-Stabilized Catalysts in C-C Coupling Reactions

ReactionCatalyst SystemKey FindingReference
Suzuki Cross-CouplingPalladium Nanoparticles (PdNPs) stabilized by bulky PILsGood to moderate conversion (34–62%), with activity dependent on the IL structure. mdpi.com
Heck ReactionPerfluoro-tagged palladium catalyst in a fluorinated phosphonium ILEfficient catalyst immobilization and recycling, achieving 83% yield after 20 runs. uni-saarland.de

Advanced Materials Design for Energy and Environmental Challenges

The unique properties of phosphonium ionic liquids, including high thermal stability and wide electrochemical windows, make them ideal candidates for advanced materials designed to tackle energy and environmental issues. mdpi.comresearchgate.net

In the energy sector, PILs are being explored as electrolytes for batteries and supercapacitors. researchgate.net Their non-flammability and low volatility offer significant safety advantages over conventional organic electrolytes. Research is focused on tuning the cation and anion to optimize ionic conductivity and electrochemical stability, which are critical for high-performance energy storage devices. mdpi.com Another energy-related application is in surfactant-enhanced oil recovery (EOR), where surface-active PILs like tributyl(tetradecyl)phosphonium chloride can drastically reduce the interfacial tension between oil and water, helping to recover residual oil from reservoirs. researchgate.net

For environmental challenges, beyond CO₂ capture, PILs are being investigated for the extraction of heavy metal ions and for fuel desulfurization. mdpi.com The ability to design PILs with specific coordinating anions allows for the selective extraction of toxic metals from wastewater. Similarly, certain PILs can selectively absorb sulfur compounds from fuels, a critical process for producing cleaner-burning gasoline and diesel. mdpi.com

Theoretical Prediction and Rational Design of Next-Generation Phosphonium Ionic Liquids

The advancement of computational chemistry has opened new avenues for the rational design of phosphonium ionic liquids with tailored properties. rsc.org Instead of relying solely on trial-and-error synthesis, researchers can now use theoretical models to predict the physicochemical properties of yet-to-be-synthesized PILs.

Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are employed to understand the intricate relationships between the molecular structure of the ions and the macroscopic properties of the ionic liquid. acs.org These studies provide insights into:

Cation-anion interactions: Understanding these forces is crucial for predicting properties like melting point, viscosity, and thermal stability. acs.org

Nanoscale structuring: Many PILs with long alkyl chains, like this compound, can self-assemble into nonpolar domains. nih.gov Predicting and controlling this nano-ordering is key to designing ILs with specific functionalities, such as those that undergo liquid-liquid phase transitions. nih.gov

Interactions with guest molecules: Simulations can predict the solubility of gases like CO₂ or the interaction of the IL with a catalyst surface, guiding the design of more efficient systems for carbon capture or catalysis. researchgate.net

This theoretical framework allows for the in silico screening of vast numbers of potential cation-anion combinations, identifying the most promising candidates for specific applications and accelerating the development of next-generation phosphonium ionic liquids. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing tributyl(octyl)phosphonium chloride?

  • Methodology : Synthesis typically involves a quaternization reaction between trialkylphosphine (e.g., tributylphosphine) and an alkyl chloride (e.g., octyl chloride) under inert conditions. Purification is achieved via recrystallization or column chromatography. Characterization includes nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) to confirm structure and high-resolution mass spectrometry (HRMS) for molecular weight verification. Purity can be assessed using ion chromatography to quantify chloride content .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of vapors or aerosols. Store in airtight containers away from strong oxidizers (e.g., peroxides) to prevent hazardous reactions. Monitor for decomposition products like hydrogen chloride gas under high temperatures (≥200°C) using gas detectors .

Q. How should this compound be stored to ensure long-term stability?

  • Methodology : Store in a desiccator at 2–8°C under nitrogen atmosphere to prevent moisture absorption and oxidation. Regularly test for chloride ion leakage via conductivity measurements. Avoid exposure to UV light, which may degrade phosphonium cations .

Advanced Research Questions

Q. How does this compound compare to other ionic liquids in transition metal catalysis?

  • Methodology : Evaluate its performance in biphasic catalytic systems (e.g., hydroformylation) by measuring reaction yields and catalyst recycling efficiency. Compare activation energies using Arrhenius plots and analyze solvent-catalyst interactions via attenuated total reflectance infrared (ATR-IR) spectroscopy. Studies show phosphonium-based ionic liquids enhance catalyst stability due to low coordination with metal centers .

Q. What experimental approaches resolve contradictions in reported solubility data for hydrophobic compounds in this compound?

  • Methodology : Conduct systematic solubility studies using UV-Vis spectroscopy or HPLC with standardized temperature and agitation protocols. Compare results with molecular dynamics simulations to identify discrepancies caused by impurities (e.g., residual alkyl halides). Recent data indicate higher solubility for astaxanthin in this ionic liquid than in ethanol or other ILs, attributed to its unique cationic structure .

Q. How can computational modeling predict the physicochemical properties of this compound?

  • Methodology : Use the UNIFAC-IL model to estimate gas solubility and activity coefficients. Density functional theory (DFT) calculations can optimize cation-anion interactions, while molecular dynamics simulations predict viscosity and thermal stability. Experimental validation via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is critical .

Q. What role does this compound play in green chemistry applications?

  • Methodology : Assess its recyclability in solvent-driven reactions (e.g., biomass pretreatment) by measuring lignin dissolution efficiency across multiple cycles. Quantify energy savings via life cycle assessment (LCA) compared to volatile organic solvents. Its low vapor pressure reduces atmospheric emissions, aligning with green chemistry principles .

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Reactant of Route 2
Tributyl(octyl)phosphonium chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.